2-Chloro-6-(2-methyloxiran-2-yl)pyridine
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Overview
Description
2-Chloro-6-(2-methyloxiran-2-yl)pyridine is a versatile chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a chloro group and an oxirane ring attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine are not fully understood yet. It is known that pyridine derivatives can be strong inhibitors of certain enzymes
Cellular Effects
The cellular effects of this compound are also not fully known. It has been suggested that pyridine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine typically involves the reaction of 2-chloro-6-pyridylmethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(2-methyloxiran-2-yl)pyridine undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of 2-methyloxiran-2-ylpyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-6-(2-methyloxiran-2-yl)pyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, altering their function . This reactivity makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a trichloromethyl group instead of an oxirane ring.
2-Chloro-6-methoxypyridine: Contains a methoxy group instead of an oxirane ring.
Uniqueness
2-Chloro-6-(2-methyloxiran-2-yl)pyridine is unique due to the presence of both a chloro group and an oxirane ring, which confer distinct reactivity and versatility in chemical synthesis . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
2-chloro-6-(2-methyloxiran-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-3-2-4-7(9)10-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZGJVPDGBPZBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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